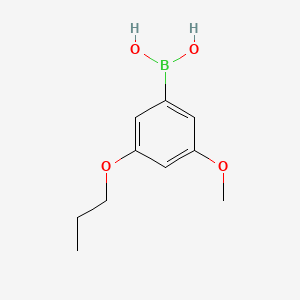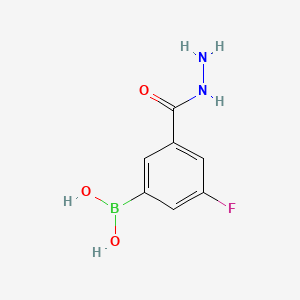
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1217500-73-6 . It has a molecular weight of 197.96 and its IUPAC name is 3-fluoro-5-(hydrazinocarbonyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BFN2O3/c9-6-2-4 (7 (12)11-10)1-5 (3-6)8 (13)14/h1-3,13-14H,10H2, (H,11,12) . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Sensing Applications
Boronic acids are known for their affinity to diols and can be used in the development of sensors for sugars and other diol-containing compounds(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid could be incorporated into sensors to detect glucose levels, which is highly relevant for diabetes management .
Research on Boron Neutron Capture Therapy (BNCT)
The boronic acid moiety is of interest in the field of BNCT, a cancer treatment method that relies on the capture of neutrons by boron-10 atoms followed by fission reactions that destroy cancer cells. The compound’s structure could be tailored to target specific cancer cells, making it a potential agent for BNCT research.
Each of these applications leverages the unique chemical structure of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid , demonstrating its versatility and potential in various fields of scientific research. The compound’s properties, such as the boronic acid group’s reactivity and the hydrazinecarbonyl group’s potential for forming stable linkages, make it a valuable tool in advancing research and development across multiple disciplines .
Propriétés
IUPAC Name |
[3-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBZQIYJKSUQQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NN)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675138 |
Source


|
| Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid | |
CAS RN |
1217500-73-6 |
Source


|
| Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

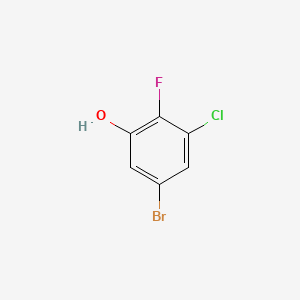
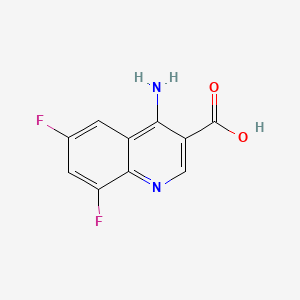
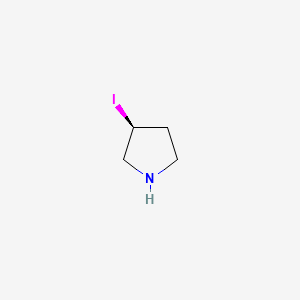
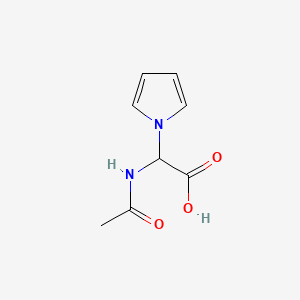
![4-Nitroso-1,4,5,6-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B594868.png)
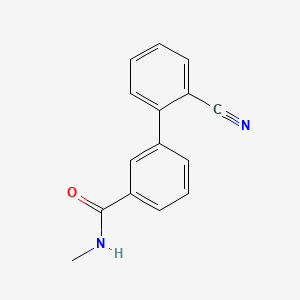
![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)
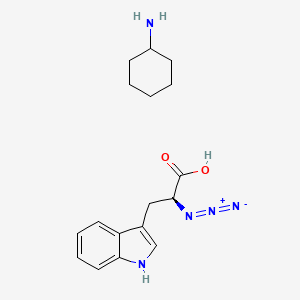
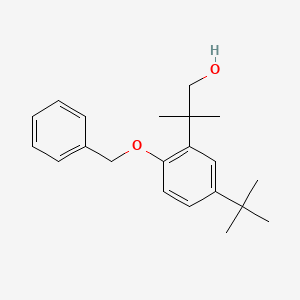

![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)
